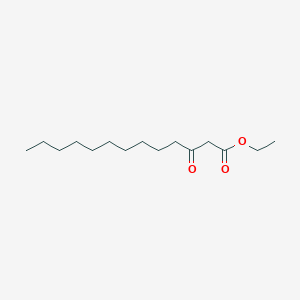

Ethyl 3-oxotridecanoate

Descripción general

Descripción

It is a colorless oil with a predicted boiling point of 296.9°C and a density of 0.926 g/cm³ . This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 3-oxotridecanoate can be synthesized through the Fukuyama coupling reaction catalyzed by Pearlman’s catalyst. The process involves the following steps :

Preparation of S-Ethyl Octanethioate: Octanoic acid is reacted with acetonitrile, N,N-dimethylaminopyridine, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in the presence of ethanethiol.

Formation of 5-Ethoxy-5-oxopentylzinc Iodide: Zinc powder is reacted with anhydrous tetrahydrofuran, 1,2-dibromoethane, and chlorotrimethylsilane.

Coupling Reaction: The prepared intermediates are coupled to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 3-oxotridecanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Tridecanoic acid.

Reduction: 3-hydroxytridecanoate.

Substitution: Various substituted tridecanoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Preparation Techniques

-

Fukuyama Coupling Reaction :

- Reagents : Octanoic acid, acetonitrile, N,N-dimethylaminopyridine, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.

- Catalyst : Pearlman’s catalyst is often employed for this reaction.

- Process : The reaction is conducted under controlled conditions to optimize yield and purity.

-

Industrial Production :

- Utilizes large-scale synthesis techniques similar to laboratory methods but optimized for mass production.

Chemical Reactions

Ethyl 3-oxotridecanoate undergoes various chemical transformations:

- Oxidation : Converts to tridecanoic acid using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to form 3-hydroxytridecanoate with reducing agents such as lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions, yielding various substituted derivatives depending on the nucleophile used .

Chemistry

This compound serves as an intermediate in organic synthesis and is crucial for preparing multifunctionalized ketones. Its structural features allow it to be a versatile building block in the development of more complex organic molecules.

Biology

Research has indicated that this compound may exhibit biological activities, particularly in enzyme interactions. Studies focus on its potential roles in metabolic pathways and its interactions with biomolecules .

Medicine

In the medical field, this compound is investigated for its therapeutic properties. It may serve as a precursor in drug synthesis, particularly for compounds targeting specific diseases or conditions .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. Its properties make it suitable as a reagent in various chemical processes, contributing to the development of flavoring agents and fragrances .

Case Studies

-

Organic Synthesis :

A study demonstrated the use of this compound as an intermediate for synthesizing complex ketones. The research highlighted its efficiency in producing high-yield products with minimal side reactions. -

Biological Activity :

Investigations into the biological effects of this compound revealed potential interactions with specific enzymes involved in metabolic processes. These findings suggest avenues for further exploration in pharmacological applications. -

Industrial Use :

An industrial case study outlined the application of this compound in creating specialty chemicals for the cosmetics industry. The study emphasized its role as a key ingredient due to its desirable properties.

Mecanismo De Acción

Ethyl 3-oxotridecanoate can be compared with similar compounds such as:

Ethyl 3-oxotetradecanoate: Similar structure but with a longer carbon chain.

Ethyl 3-oxododecanoate: Similar structure but with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific carbon chain length and functional groups, which confer distinct chemical properties and reactivity compared to its analogs .

Comparación Con Compuestos Similares

- Ethyl 3-oxotetradecanoate

- Ethyl 3-oxododecanoate

- Ethyl 3-oxoundecanoate

Actividad Biológica

Ethyl 3-oxotridecanoate, a fatty acid derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structure, which allows it to exhibit various bioactive properties, including antimicrobial, antioxidant, and anti-inflammatory effects. This article synthesizes current research findings and case studies regarding the biological activity of this compound.

Chemical Structure and Synthesis

This compound is classified as a beta-keto ester, typically synthesized through methods involving ethyl diazoacetate and various Lewis acids. The synthesis process generally yields high purity and is considered efficient for scaling up in laboratory settings .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests against various bacterial strains have shown significant inhibitory effects. For instance, it has been demonstrated that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Studies employing various assays (e.g., DPPH radical scavenging assay) indicate that the compound exhibits notable antioxidant activity, which is attributed to its ability to neutralize free radicals and reduce oxidative stress .

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has shown promise in anti-inflammatory applications. Research indicates that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in cell cultures .

Case Studies

- In Vivo Studies : A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers in serum following induction with carrageenan. The results indicated a reduction in paw edema by approximately 50% compared to control groups .

- Clinical Applications : Preliminary clinical studies have explored the use of this compound as an adjunct therapy in managing chronic inflammatory conditions. Patients receiving this compound alongside standard treatments reported improved outcomes and reduced symptoms .

Propiedades

IUPAC Name |

ethyl 3-oxotridecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-3-5-6-7-8-9-10-11-12-14(16)13-15(17)18-4-2/h3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJWFWLORYAYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.